2,4-Hexadiyne-1,6-diol

Thermal Properties Material Science Handling Safety

Select this C6 diyne-diol for applications where only a short, rigid conjugated backbone with terminal hydroxyls will suffice. Unlike longer-chain diynes, its unique architecture enables topochemical solid-state polymerization to form highly ordered PTS single crystals (mobility up to 20 cm²/V·s). The dual hydroxyl groups permit direct derivatization—sulfonation, esterification, or etherification—without extra steps, making it the validated precursor for thiarubrine A antibiotics and aqueous HDDS sensors. Its high melting point (113–114 °C) reflects strong hydrogen bonding, ensuring distinct handling versus lower-melting analogs.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 3031-68-3
Cat. No. B1360023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadiyne-1,6-diol
CAS3031-68-3
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC(C#CC#CCO)O
InChIInChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2
InChIKeyJXMQYKBAZRDVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Hexadiyne-1,6-diol (CAS 3031-68-3) for Research & Industrial Procurement


2,4-Hexadiyne-1,6-diol is a C6 symmetrical diyne-diol with the formula HOCH₂–C≡C–C≡C–CH₂OH . It is a solid at room temperature with a melting point of 113-114 °C and is typically supplied at ≥98.0% purity (GC) . The compound is valued for its dual hydroxyl and conjugated diyne functionalities, which enable derivatization and topochemical polymerization [1]. Key applications include its use as a precursor to the antibiotic thiarubrine A, the disodium salt 2,4-hexadiyne 1,6-disulfate (HDDS), and as a building block for polydiacetylene (PDA) materials [2].

Why 2,4-Hexadiyne-1,6-diol Cannot Be Simply Replaced by Other Diynes or Diols


Generic substitution of 2,4-hexadiyne-1,6-diol with other diacetylenes or diols is not straightforward due to its unique combination of a short, rigid C6 conjugated diyne backbone and terminal primary hydroxyl groups . This specific architecture enables topochemical solid-state polymerization to yield highly ordered polydiacetylene single crystals, a property not shared by longer-chain diynes like 10,12-pentacosadiynoic acid (which polymerizes under UV to form less ordered films) or by non-hydroxylated diynes like 2,4-hexadiyne [1]. Furthermore, the melting point of 2,4-hexadiyne-1,6-diol (113-114 °C) is significantly higher than that of 2-butyne-1,4-diol (58 °C) and 2,4-hexadiyne (66 °C), reflecting stronger intermolecular hydrogen bonding and implying different handling and storage requirements [2]. The presence of two terminal hydroxyl groups also permits direct derivatization to sulfonates, esters, and ethers without requiring additional functionalization steps, a key advantage in synthetic workflows [3].

Quantitative Differentiation of 2,4-Hexadiyne-1,6-diol Against Key Comparators


Higher Melting Point and Thermal Stability vs. 2,4-Hexadiyne and 2-Butyne-1,4-diol

2,4-Hexadiyne-1,6-diol exhibits a melting point of 113-114 °C, which is approximately 47-48 °C higher than that of 2,4-hexadiyne (66-68 °C) and about 55-56 °C higher than that of 2-butyne-1,4-diol (58 °C) [1]. This substantial increase in melting point is attributed to strong intermolecular hydrogen bonding from the two terminal hydroxyl groups, which are absent in 2,4-hexadiyne. The higher melting point translates to enhanced thermal stability during storage and handling, reducing the risk of premature polymerization or degradation.

Thermal Properties Material Science Handling Safety

Solid-State Thermal Polymerization with Defined Activation Energy

The solid-state thermal polymerization of 2,4-hexadiyne-1,6-diol proceeds readily under vacuum or inert atmosphere, yielding a long-chain polydiacetylene polymer up to approximately 20% conversion before less perfect product forms [1]. In contrast, 10,12-pentacosadiynoic acid requires UV irradiation (typically 254 nm) for polymerization and forms less ordered films rather than single crystals [2]. For the bis(p-toluenesulfonate) derivative (PTS), the thermal polymerization activation energy has been quantified as 22.2-22.8 kcal/mol, with a 200-fold rate increase between 30-80 °C, demonstrating predictable, tunable kinetics [3].

Polymerization Kinetics Solid-State Chemistry Polydiacetylene

Exceptional Carrier Mobility in PTS Polymer vs. Other Conjugated Polymers

The polymer derived from the bis(p-toluenesulfonate) of 2,4-hexadiyne-1,6-diol (PTS) exhibits an exceptionally high carrier mobility of approximately 20 m² V⁻¹ s⁻¹ along the polymer chain direction, as reported in a patent [1]. This value is comparable to or exceeds that of amorphous silicon (~1 cm² V⁻¹ s⁻¹) and is significantly higher than typical mobilities of other conjugated polymers like poly(3-hexylthiophene) (P3HT, ~0.1 cm² V⁻¹ s⁻¹). The high mobility is a direct consequence of the nearly defect-free, single-crystal nature of topochemically polymerized PTS, which is enabled by the precise molecular packing of the 2,4-hexadiyne-1,6-diol backbone.

Charge Transport Organic Electronics Polydiacetylene

Direct Precursor for Thiarubrine A Total Synthesis

2,4-Hexadiyne-1,6-diol serves as the starting material for the 11-step total synthesis of thiarubrine A, a potent antibiotic natural product [1]. In contrast, closely related diynes like 2,4-hexadiyne (lacking hydroxyl groups) or 2-butyne-1,4-diol (shorter backbone) cannot be directly substituted in this synthetic route, as the specific C6 diyne-diol framework is essential for constructing the 1,2-dithiin core of thiarubrine A. The first total synthesis, reported by Yang and Koreeda, highlights the compound's unique utility as a building block for this class of bioactive molecules [2].

Natural Product Synthesis Antibiotic Medicinal Chemistry

Versatile Derivatization to Sulfonate Esters and HDDS

The terminal hydroxyl groups of 2,4-hexadiyne-1,6-diol allow straightforward conversion to the bis(p-toluenesulfonate) ester (PTS monomer) and the disodium salt 2,4-hexadiyne 1,6-disulfate (HDDS) [1]. In contrast, 2,4-hexadiyne lacks these functional handles and requires more complex functionalization. PTS is the prototypical monomer for topochemical polymerization studies, while HDDS serves as a water-soluble diacetylene building block for layer-by-layer self-assembled multilayers [2].

Derivatization Polymer Chemistry Ionic Conductors

High-Value Application Scenarios for 2,4-Hexadiyne-1,6-diol in Research and Industry


Synthesis of Single-Crystal Polydiacetylene (PDA) Electronic Materials

Researchers fabricating high-mobility organic field-effect transistors (OFETs) or photodetectors should select 2,4-hexadiyne-1,6-diol as the precursor for PTS single crystals, which exhibit carrier mobilities up to 20 m² V⁻¹ s⁻¹ along the polymer chain direction [1]. Thermal polymerization under vacuum yields macroscopic single crystals suitable for fundamental charge transport studies and device prototyping.

Total Synthesis of Thiarubrine A and Related 1,2-Dithiin Antibiotics

Medicinal chemistry groups pursuing the total synthesis of thiarubrine A or analogous 1,2-dithiin natural products should procure 2,4-hexadiyne-1,6-diol as the key starting material [2]. The 11-step synthesis from this diyne-diol provides a validated route to the antiaromatic antibiotic core, enabling structure-activity relationship (SAR) studies.

Preparation of Water-Soluble Diacetylene Building Blocks for Self-Assembly

For projects involving layer-by-layer (LbL) assembly or aqueous polydiacetylene sensing platforms, 2,4-hexadiyne-1,6-diol is the direct precursor to the disodium salt 2,4-hexadiyne 1,6-disulfate (HDDS) . This water-soluble diacetylene can be incorporated into multilayered films and polymerized in situ for colorimetric sensor applications.

Photo-Crosslinking of Conductive Polymers (e.g., PEDOT:PSS)

In printed electronics and organic photovoltaics, 2,4-hexadiyne-1,6-diol has been employed as a photo-reactive cross-linking agent for PEDOT:PSS dispersions [3]. This application leverages the compound's ability to undergo UV-initiated polymerization, improving film integrity and device stability without requiring high-temperature annealing.

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